5-Phosphonooxy-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

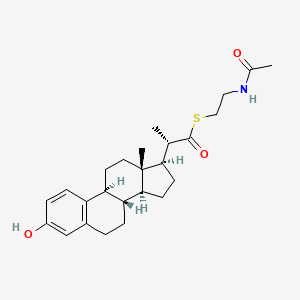

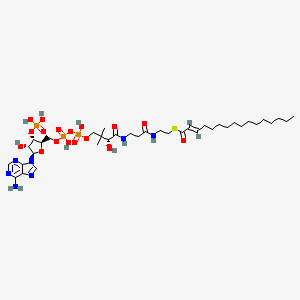

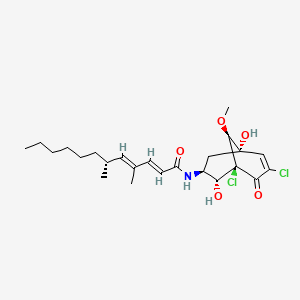

Erythro-5-phosphonooxy-L-lysine is the 5-phosphonooxy derivative of L-lysine having erythro-stereochemistry. It is an O-phosphoamino acid, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is a conjugate acid of an erythro-5-phosphonatoooxy-L-lysinium(1-).

Wissenschaftliche Forschungsanwendungen

Genome Regulation and Stem Cell Biology

- 5-Phosphonooxy-L-lysine, as part of modified bases like 5-hydroxymethylcytosine, plays a role in genome regulation. It is present in various cell types and is important in stem cell biology and cancer. Genome-wide mapping in embryonic stem cells revealed its significant presence within exons and near transcriptional start sites, indicating a probable role in transcriptional regulation (Pastor et al., 2011).

Neurological and Gastrointestinal Studies

- In the context of serotonin receptor 4 (5-HT4) antagonism, derivatives of L-lysine have been studied for their effects on intestinal pathologies and anxiety in rats. This could suggest potential neurological and gastrointestinal applications (Smriga & Torii, 2003).

Synthetic Applications in Chemistry

- The development of a molecular tweezer for lysine and arginine, which exhibits a high affinity for lysine, demonstrates the potential synthetic applications of L-lysine derivatives in chemistry. This tweezer can bind small basic signaling peptides in buffered aqueous solution (Fokkens, Schrader, & Klärner, 2005).

Anti-HIV Research

- Poly(L-lysine citramide) conjugates, which include L-lysine derivatives, have been explored for their in vitro anti-HIV behavior. These studies highlight the potential of L-lysine derivatives in the development of novel antiviral strategies (Couffin-Hoarau et al., 2009).

Bioplastic and Polymer Research

- Research into the conversion of L-lysine into 5-aminovalerate, a monomer for nylon synthesis, illustrates the use of L-lysine derivatives in bioplastic and polymer research. This showcases the material science applications of these derivatives (Park et al., 2014).

Oligonucleotide Functionalization

- The functionalization of synthetic oligonucleotides with H-phosphonate derivatives of protected amino-hexanol and mercapto-propanol or -hexanol, incorporating L-lysine, has applications in biochemical research and pharmaceutical development (Sinha & Cook, 1988).

Drug Synthesis and Isotope Labeling

- The synthesis of novel Nα, Nγ-lysine linked dinucleotides suggests applications in drug synthesis and isotope labeling, highlighting the chemical versatility of L-lysine derivatives (Zhao et al., 2000).

Cell Proliferation and Protein Synthesis

- Studies on hypusine, a modified form of L-lysine, indicate its critical role in eukaryotic cell proliferation and protein synthesis, suggesting applications in understanding and potentially manipulating these processes (Park, Wolff, & Folk, 1997).

Microbial Cell Factories and Chemical Production

- The engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid from L-lysine demonstrates the use of L-lysine derivatives in developing microbial cell factories for chemical production (Shin et al., 2016).

Pharmaceutical Delivery Systems

- Research on poly(ethylene glycol)-poly(L-lysine) block copolymers partially substituted with a hydrocinnamoyl group explores their potential as pharmaceutical delivery systems, indicating the medical and pharmaceutical applications of L-lysine derivatives (Kataoka et al., 1998).

Biotechnological Applications

- The study of ε-Poly-l-lysine, a homo-poly-amino acid of L-lysine, discusses its biotechnological applications, especially as a food additive. This highlights the industrial and food science applications of L-lysine derivatives (Yoshida & Nagasawa, 2003).

Eigenschaften

Molekularformel |

C6H15N2O6P |

|---|---|

Molekulargewicht |

242.17 g/mol |

IUPAC-Name |

(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid |

InChI |

InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1 |

InChI-Schlüssel |

WLPXLNNUXMDSPG-UHNVWZDZSA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O |

Kanonische SMILES |

C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

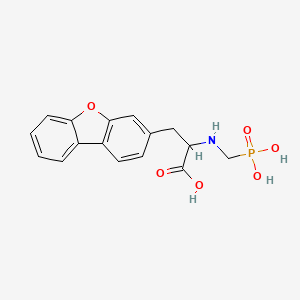

![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)

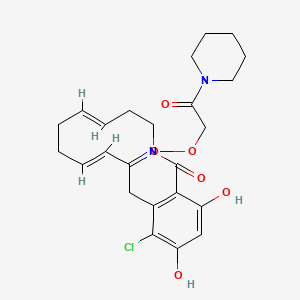

![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)

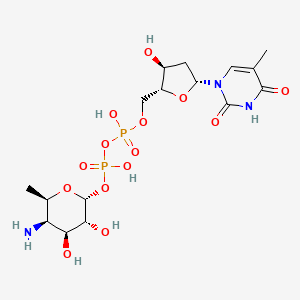

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1263237.png)